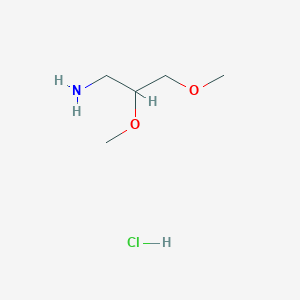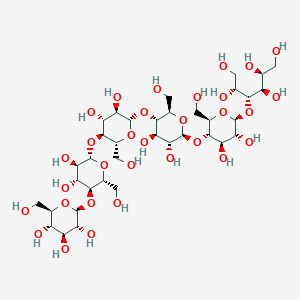
Cellohexitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cellohexitol can be synthesized through the hydrolytic hydrogenation of cellulose. This process involves the use of bifunctional catalysts that facilitate both the hydrolysis of cellulose and the subsequent hydrogenation of the resulting glucose units. Common catalysts include nickel, ruthenium, and zirconium phosphate supported nickel catalysts . The reaction typically occurs in subcritical water at elevated temperatures and pressures to enhance the efficiency of the conversion process .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where cellulose is subjected to hydrolytic hydrogenation. The process is optimized to maximize the yield of this compound while minimizing the formation of by-products. The use of earth-abundant metals in catalysts has been explored to reduce costs and improve environmental sustainability .
化学反応の分析
Types of Reactions
Cellohexitol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups in its structure.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate. The reaction typically occurs under acidic conditions and results in the formation of hexaric acid.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. This reaction converts this compound into hexane.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. For example, acetylation of this compound using acetic anhydride results in the formation of this compound acetate.
Major Products Formed
The major products formed from the chemical reactions of this compound include hexaric acid, hexane, and this compound acetate. These products have various applications in different industries.
科学的研究の応用
Cellohexitol has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemicals and materials, including biodegradable polymers and surfactants.
Biology: this compound serves as a carbon source for microbial fermentation processes, leading to the production of biofuels and biochemicals.
Medicine: In the medical field, this compound is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: It is utilized in the production of food additives, cosmetics, and personal care products due to its humectant properties
作用機序
The mechanism of action of cellohexitol involves its interaction with various molecular targets and pathways. In biological systems, this compound is metabolized by enzymes that convert it into glucose and other intermediates. These intermediates enter metabolic pathways, such as glycolysis and the citric acid cycle, to produce energy and other essential biomolecules .
類似化合物との比較
Similar Compounds
Sorbitol: Like cellohexitol, sorbitol is a sugar alcohol with six carbon atoms. It is commonly used as a sweetener and humectant in food and pharmaceutical products.
Mannitol: Another sugar alcohol, mannitol, is used as a diuretic and in medical applications for reducing intracranial pressure.
Xylitol: Xylitol is a five-carbon sugar alcohol used as a sugar substitute in various food products.
Uniqueness of this compound
This compound is unique due to its derivation from cellulose, making it a renewable and sustainable compound. Its multiple hydroxyl groups provide versatility in chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse applications .
特性
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H64O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h8-57H,1-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLWGQTMCIKEM-VXDFXQCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
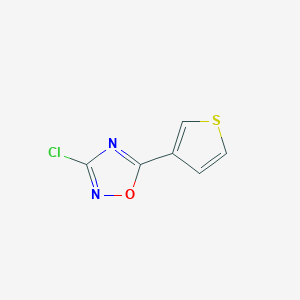




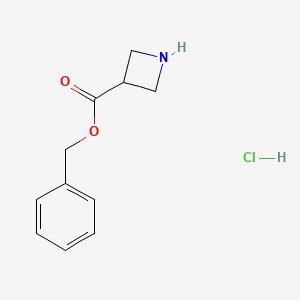
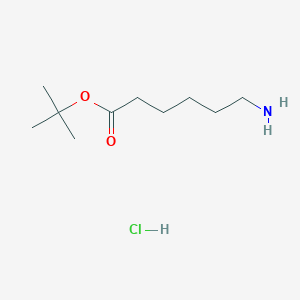


![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride](/img/structure/B1377536.png)

